molecular formula C19H27N3S B6420228 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1325304-04-8

3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6420228
CAS No.: 1325304-04-8
M. Wt: 329.5 g/mol
InChI Key: ZURTZBCOVSCFLB-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound characterized by its unique structural motif. Spirocyclic compounds are known for their pronounced biological activities and are found in various naturally occurring substances such as alkaloids, lactones, and terpenoids

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the condensation of ethyl nipecotate with 2-furaldehyde, followed by oxidation with manganese dioxide (MnO₂) to yield a β-keto ester. This intermediate is then reacted with hydrazine hydrate under acidic conditions to form the spirocyclic compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the sulfur atom in the thione group makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, which can introduce various functional groups onto the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could interact with multiple biological systems .

Comparison with Similar Compounds

Similar compounds include other spirocyclic molecules such as tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate . Compared to these compounds, 3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione stands out due to its specific substituents, which may confer unique biological activities and chemical reactivity. The presence of the tert-butylphenyl and ethyl groups differentiates it from other spirocyclic compounds, potentially leading to distinct applications and interactions.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3S/c1-5-22-12-10-19(11-13-22)20-16(17(23)21-19)14-6-8-15(9-7-14)18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURTZBCOVSCFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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